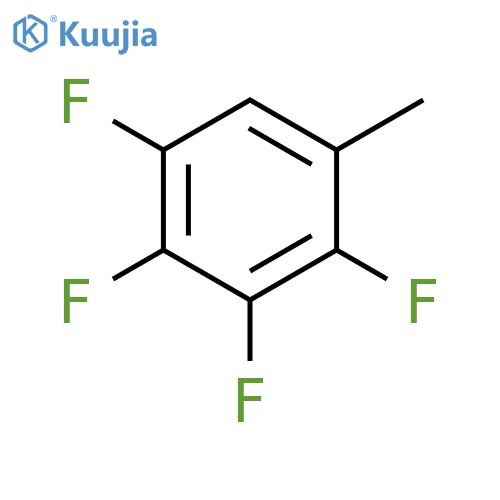Cas no 21622-19-5 (1,2,3,4-Tetrafluoro-5-methylbenzene)

21622-19-5 structure
商品名:1,2,3,4-Tetrafluoro-5-methylbenzene
1,2,3,4-Tetrafluoro-5-methylbenzene 化学的及び物理的性質
名前と識別子
-
- 1,2,3,4-Tetrafluoro-5-methylbenzene
- 2,3,4,5-Tetrafluorotoluene
- AC1LC86Y
- ACT13444
- CTK4E7334
- MolPort-003-984-640
- PubChem1626
- Toluene, 2,3,4,5-tetrafluoro-
- DB-023962
- A19675
- m-fluorotrifluorotoluene
- DB-025743
- 1,2,3,4-Tetrafluoro-5-methyl-benzene
- DB-023989
- AC-25939
- 1,2,3,4-Tetrafluoro-5-methylbenzene #
- AKOS006331056
- o-fluorotrifluorotoluene
- JDPAUQKBDYMQJK-UHFFFAOYSA-N
- DTXSID10344341
- Benzene, 1,2,3,4-tetrafluoro-5-methyl-
- MFCD09263438
- SCHEMBL823681
- 21622-19-5
-
- MDL: MFCD09263438
- インチ: InChI=1S/C7H4F4/c1-3-2-4(8)6(10)7(11)5(3)9/h2H,1H3
- InChIKey: JDPAUQKBDYMQJK-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=C(C(=C1F)F)F)F
計算された属性
- せいみつぶんしりょう: 164.02492
- どういたいしつりょう: 164.02491278g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 密度みつど: 1.339±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 124.9±35.0 ºC (760 Torr),
- フラッシュポイント: 31.6±16.1 ºC,
- ようかいど: ほとんど溶けない(0.097 g/l)(25ºC)、
- PSA: 0
1,2,3,4-Tetrafluoro-5-methylbenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD12095848-5g |
1,2,3,4-Tetrafluoro-5-methylbenzene |
21622-19-5 | 95+% | 5g |
$501 | 2024-07-24 | |
| Alichem | A010003591-250mg |
2,3,4,5-Tetrafluorotoluene |
21622-19-5 | 97% | 250mg |
$470.40 | 2023-09-02 | |
| Alichem | A010003591-500mg |
2,3,4,5-Tetrafluorotoluene |
21622-19-5 | 97% | 500mg |
$847.60 | 2023-09-02 | |
| Alichem | A010003591-1g |
2,3,4,5-Tetrafluorotoluene |
21622-19-5 | 97% | 1g |
$1490.00 | 2023-09-02 | |
| abcr | AB275354-1g |
2,3,4,5-Tetrafluorotoluene, 95%; . |
21622-19-5 | 95% | 1g |
€149.00 | 2024-04-18 | |
| Ambeed | A187500-1g |
1,2,3,4-Tetrafluoro-5-methylbenzene |
21622-19-5 | 95+% | 1g |
$172.0 | 2024-07-28 | |
| abcr | AB275354-5g |
2,3,4,5-Tetrafluorotoluene, 95%; . |
21622-19-5 | 95% | 5g |
€579.00 | 2024-04-18 |
1,2,3,4-Tetrafluoro-5-methylbenzene 関連文献
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
21622-19-5 (1,2,3,4-Tetrafluoro-5-methylbenzene) 関連製品
- 2077-46-5(1,2,4-trichloro-3-methylbenzene)
- 3828-49-7(1,2-difluoro-3-methyl-benzene)
- 132992-29-1(1,2,5-Trifluoro-3-methylbenzene)
- 5230-78-4(Benzene,1,2,4,5-tetrafluoro-3-methyl-)
- 193533-92-5(2,3,4-Trifluorotoluene)
- 887267-34-7(1,2,4-Trifluoro-5-methylbenzene)
- 771-56-2(2,3,4,5,6-Pentafluorotoluene)
- 80427-49-2(Benzene,1,2,3,5-tetrafluoro-4-methyl-)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
推奨される供給者
Amadis Chemical Company Limited
(CAS:21622-19-5)1,2,3,4-Tetrafluoro-5-methylbenzene

清らかである:99%
はかる:1g
価格 ($):155.0